molecular formula C21H23BrN2OS B2371954 2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE CAS No. 477526-09-3

2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE

Cat. No.: B2371954
CAS No.: 477526-09-3
M. Wt: 431.39
InChI Key: VVUTVUIECRPGPA-UHFFFAOYSA-N
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Description

2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolium core, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the addition of the prop-2-enyl group and the formation of the thiazolium salt with bromide as the counterion. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE involves its interaction with specific molecular targets and pathways. The thiazolium core can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;chloride
  • N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;iodide

Uniqueness

2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE is unique due to its specific combination of functional groups and the presence of the bromide counterion. This uniqueness can influence its reactivity, solubility, and biological activity compared to similar compounds with different counterions.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS.BrH/c1-5-13-23-20(17-9-11-18(24-4)12-10-17)14-25-21(23)22-19-8-6-7-15(2)16(19)3;/h5-12,14H,1,13H2,2-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUTVUIECRPGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)OC)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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